molecular formula C11H8N4OS B14903406 4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14903406
M. Wt: 244.27 g/mol
InChI Key: ROVOFTXTTOCBCE-UHFFFAOYSA-N
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Description

4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole: A parent compound with similar biological activities.

    2-amino-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of 4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide.

    4-cyanobenzoyl chloride: Another precursor used in the synthesis.

Uniqueness

This compound stands out due to its unique combination of the thiadiazole ring and the cyano group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

4-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C11H8N4OS/c1-7-14-15-11(17-7)13-10(16)9-4-2-8(6-12)3-5-9/h2-5H,1H3,(H,13,15,16)

InChI Key

ROVOFTXTTOCBCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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